molecular formula C8H8BrNO3 B3026546 Methyl 6-bromo-2-methoxynicotinate CAS No. 1009735-24-3

Methyl 6-bromo-2-methoxynicotinate

Cat. No.: B3026546
CAS No.: 1009735-24-3
M. Wt: 246.06
InChI Key: BPQKMODYCOBBPO-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methoxynicotinate (M6BMN) is an important organic compound used in a wide range of scientific research applications. It is a derivative of nicotinic acid, a water-soluble vitamin, and is a precursor to several other compounds. M6BMN has been studied extensively for its biochemical and physiological effects, as well as its potential applications in the lab.

Scientific Research Applications

Synthesis and Chemical Applications

  • Microwave-Induced Methoxylation: Methyl 2-amino-6-methoxynicotinate, closely related to Methyl 6-bromo-2-methoxynicotinate, has been synthesized using a combination of microwave and flow reaction technologies, demonstrating a valuable approach for the preparation of fused 2-pyridones (Jeges et al., 2011).

Biological and Pharmacological Research

  • Antiviral Activity: 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, which can be derived from compounds similar to this compound, have shown inhibitory activity against retroviruses, highlighting their potential in antiretroviral therapy (Hocková et al., 2003).

Photochemistry and Material Science

  • Photochemical Reactions: The study of 2-alkoxynicotinates, including Methyl 2-methoxynicotinate, under irradiation has led to the formation of cage-type photodimers, providing insights into photochemical pathways and potential applications in material science (Sakamoto et al., 2002).

Environmental and Green Chemistry

  • Synthesis of Bromophenols: Research on derivatives of bromophenols, which can be produced from brominated compounds like this compound, emphasizes environmentally friendly synthesis methods and their potential application in various fields including antibacterial agents and natural antioxidants (Xu et al., 2003); (Li et al., 2011).

Anticancer Research

  • Methylated and Acetylated Derivatives: The synthesis and evaluation of methylated and acetylated derivatives of natural bromophenols, which can be related to this compound, have shown significant antioxidant and anticancer potential, highlighting the relevance of these compounds in medicinal chemistry (Dong et al., 2022).

Safety and Hazards

“Methyl 6-bromo-2-methoxynicotinate” is classified with the signal word "Warning" . Hazard statements associated with this compound include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Properties

IUPAC Name

methyl 6-bromo-2-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQKMODYCOBBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856952
Record name Methyl 6-bromo-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009735-24-3
Record name Methyl 6-bromo-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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